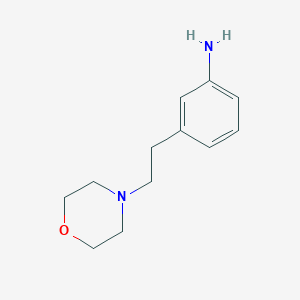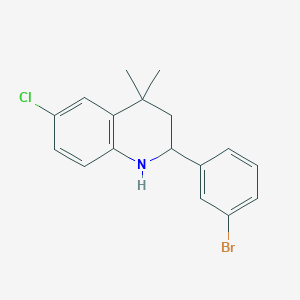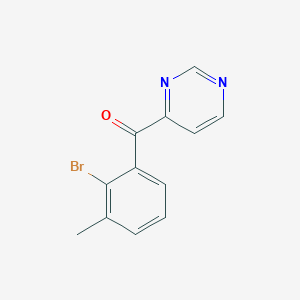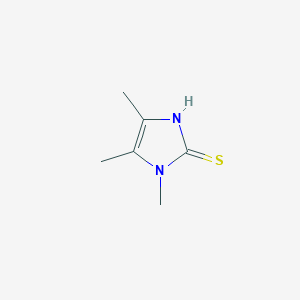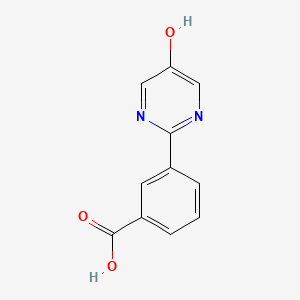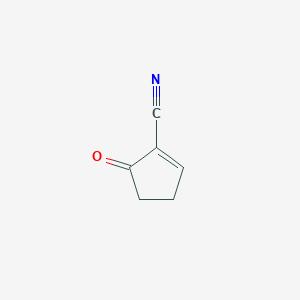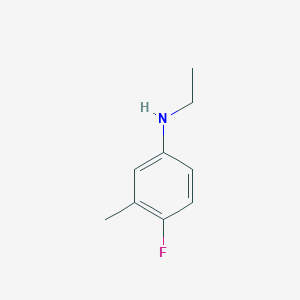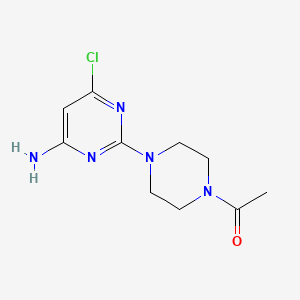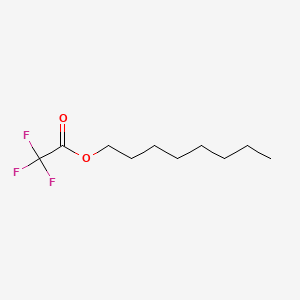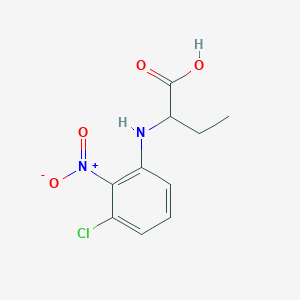
2-(3-Chloro-2-nitro-phenylamino)-butyric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chloro-2-nitro-phenylamino)-butyric acid is an organic compound with a complex structure that includes a chloro and nitro-substituted phenyl ring attached to an amino butanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2-nitro-phenylamino)-butyric acid typically involves the reaction of 3-chloro-2-nitroaniline with butanoic acid derivatives under specific conditions. One common method involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between the aniline and the butanoic acid derivative. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-(3-Chloro-2-nitro-phenylamino)-butyric acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring .
科学研究应用
2-(3-Chloro-2-nitro-phenylamino)-butyric acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-(3-Chloro-2-nitro-phenylamino)-butyric acid involves its interaction with specific molecular targets. The nitro and chloro groups on the aromatic ring can participate in various binding interactions with enzymes or receptors, potentially inhibiting their activity or altering their function. The amino butanoic acid moiety can also interact with biological molecules, contributing to the compound’s overall activity .
相似化合物的比较
Similar Compounds
2-Amino-3-chlorobutanoic acid: Similar structure but lacks the nitro group.
3-Aminobutanoic acid: Lacks both the chloro and nitro groups.
2-Chloro-3-nitrobenzoic acid: Similar aromatic substitution pattern but different overall structure.
Uniqueness
2-(3-Chloro-2-nitro-phenylamino)-butyric acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both chloro and nitro groups on the aromatic ring, along with the amino butanoic acid moiety, makes it a versatile compound for various applications .
属性
分子式 |
C10H11ClN2O4 |
|---|---|
分子量 |
258.66 g/mol |
IUPAC 名称 |
2-(3-chloro-2-nitroanilino)butanoic acid |
InChI |
InChI=1S/C10H11ClN2O4/c1-2-7(10(14)15)12-8-5-3-4-6(11)9(8)13(16)17/h3-5,7,12H,2H2,1H3,(H,14,15) |
InChI 键 |
XUQMSQVEUMJRLM-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(=O)O)NC1=C(C(=CC=C1)Cl)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
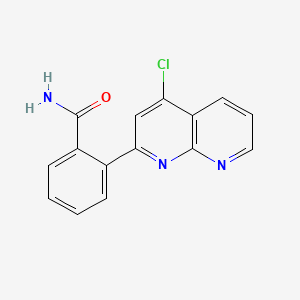
![5-Methyl-1-oxaspiro[2.5]octane](/img/structure/B8727369.png)
![Phenyl[4-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B8727370.png)
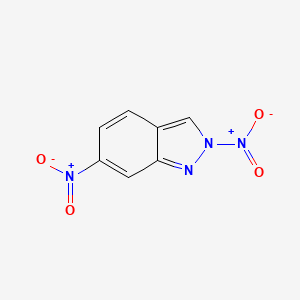
![Methyl furo[2,3-B]quinoline-4-carboxylate](/img/structure/B8727379.png)
